Quinolacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h1-4,12H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJUCKOEXRTZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1=O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204151 | |
| Record name | Quinolacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55604-87-0 | |
| Record name | Quinolacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55604-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055604870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINOLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QED2ML5KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quinolacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240257 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biosynthetic Pathways of Quinolacetic Acid
Occurrence in Diverse Biological Systems
The discovery of quinolacetic acid spans different biological domains, highlighting its significance in both plant biochemistry and human metabolic disorders.
This compound has been reported in the plant species Ajuga parviflora. nih.govwikidata.org Its methyl ester derivative, jacaranone (B1672724), was first isolated from Jacaranda caucana. nih.govmdpi.com Derivatives of this compound, known as jacaranones, are found in a limited number of plant families, with the Asteraceae family being a particularly abundant source. nih.govmdpi.com For instance, this compound itself has been isolated from Pentacalia desiderabilis, a member of the Asteraceae family. scielo.br
| Compound | Plant Species | Family | Reference |
|---|---|---|---|
| This compound | Ajuga parviflora | Lamiaceae | nih.govwikidata.org |
| This compound | Pentacalia desiderabilis | Asteraceae | scielo.br |
| Jacaranone (Methyl ester of this compound) | Jacaranda caucana | Bignoniaceae | nih.govmdpi.com |
| Jacaranone Derivatives | Various species | Asteraceae | nih.govmdpi.comresearchgate.net |
This compound is a key biomarker for the rare, inherited metabolic disorder known as Hawkinsinuria. hmdb.cawikipedia.org This condition is characterized by a failure to properly break down the amino acid tyrosine. hmdb.ca Individuals with Hawkinsinuria excrete this compound in their urine, particularly during metabolic acidosis episodes. nih.gov The compound is considered a metabotoxin and an acidogen, meaning it is an endogenously produced metabolite that can cause adverse health effects and induce acidosis at high concentrations. hmdb.ca
In plants, this compound and its derivatives are considered secondary metabolites. researchgate.netwikipedia.orgresearchgate.net These are organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism but often play a role in environmental interactions and defense mechanisms. wikipedia.org
Due to their limited distribution across the plant kingdom, jacaranones (the derivatives of this compound) are considered valuable chemotaxonomic markers. nih.govresearchgate.net Chemotaxonomy is the classification of plants based on their chemical constituents. The presence of these specific compounds in only a few plant families, such as Asteraceae and Bignoniaceae, helps in the taxonomic classification and differentiation of plant species. nih.govmdpi.commdpi.com
Association with Specific Inherited Metabolic Dysfunctions (e.g., Hawkinsinuria)
Enzymatic Biogenesis of this compound
The formation of this compound is the result of a specific enzymatic dysfunction acting on a particular biochemical precursor.
The biogenesis of this compound in humans is a direct consequence of a partially defective enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). hmdb.cawikipedia.orgnih.gov HPPD is a key enzyme in the catabolic pathway of tyrosine. portlandpress.com In individuals with Hawkinsinuria, a specific mutation in the HPPD gene, such as the N241S substitution, results in a variant enzyme. acs.orgnih.govunisi.it This altered enzyme is unable to efficiently catalyze the normal reaction, which is the conversion of 4-hydroxyphenylpyruvate to homogentisate (B1232598). acs.orgnih.gov Instead, it produces this compound as an anomalous byproduct. portlandpress.comacs.orgnih.gov Studies on the Streptomyces avermitilis HPPD enzyme with a similar mutation also showed the generation of this compound. portlandpress.com
| Enzyme State | Substrate | Product | Associated Condition |
|---|---|---|---|
| Normal HPPD | 4-Hydroxyphenylpyruvate | Homogentisate | Normal Tyrosine Metabolism |
| Partially Defective HPPD (e.g., N241S mutation) | 4-Hydroxyphenylpyruvate | This compound | Hawkinsinuria |
The direct precursor for the enzymatic formation of this compound is 4-hydroxyphenylpyruvate (HPP). acs.orgnih.gov HPP is an intermediate metabolite in the degradation pathway of the amino acid tyrosine. portlandpress.comunisi.it The defective HPPD enzyme acts on this substrate, HPP, and through an aberrant catalytic mechanism, leads to the formation of this compound. acs.orgnih.govacs.org This contrasts with the normal pathway where HPPD would hydroxylate and rearrange HPP to form homogentisate. acs.orgnih.gov
Enzymology and Mechanistic Studies Involving Quinolacetic Acid Metabolism
Biochemical Characterization of Enzymes Modulating Quinolacetic Acid Levels
The principal enzyme influencing the levels of this compound is 4-hydroxyphenylpyruvate dioxygenase (HPPD) (EC 1.13.11.27). nih.govresearchgate.net HPPD is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine. rsc.orgportlandpress.com In its normal function, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598) (2,5-dihydroxyphenylacetic acid). rsc.orgacs.org This reaction is a key step in breaking down tyrosine into fumarate (B1241708) and acetoacetate, which can then enter central metabolic pathways. wikipedia.org
However, in the genetic disorder hawkinsinuria, a specific missense mutation in the HPPD gene leads to an altered enzyme function. rsc.org This autosomal dominant condition is often caused by a mutation that substitutes an asparagine residue with a serine (e.g., N241S in human HPPD). rsc.orgacs.org This variant enzyme remains catalytically active but is defective in its ability to complete the normal reaction sequence. acs.org Instead of producing homogentisate, the mutant HPPD generates this compound as an abortive product. rsc.orgacs.org Consequently, individuals with hawkinsinuria excrete this compound and its derivatives, such as hawkinsin (B1218168), in their urine. nih.govrsc.org The accumulation of this compound is considered a direct consequence of the partially defective HPPD enzyme's activity. nih.gov
Investigation of Catalytic Mechanisms in this compound Transformations
The formation of this compound is a direct result of aberrant catalytic activity within the active site of HPPD variants. Understanding the enzyme's mechanism, from substrate binding to the fate of reaction intermediates, is key to explaining this metabolic diversion.
The catalytic cycle of HPPD involves precise substrate positioning and significant conformational changes. The enzyme's active site contains a ferrous iron atom coordinated by amino acid residues, which is essential for activating molecular oxygen. portlandpress.com The substrate, 4-hydroxyphenylpyruvate (HPP), binds to this active site, forming a bidentate coordination with the iron ion through its carboxylate and α-keto groups. portlandpress.com
Molecular dynamics studies have highlighted the importance of a C-terminal helix that acts as a gate to the active site. wikipedia.org This helix can switch between open and closed conformations, a movement influenced by the binding of the substrate and release of the product. wikipedia.org
Several key amino acid residues are critical for substrate binding and catalysis. Mutations in these residues can disrupt the normal reaction pathway, leading to the formation of alternative products like this compound. For instance, studies on Streptomyces avermitilis HPPD revealed that a single mutation at position N245 (equivalent to N241 in human HPPD) to serine results in the production of this compound. portlandpress.comacs.org This highlights the critical role of this specific asparagine residue in ensuring the correct reaction outcome. Other residues in the substrate-binding pocket are also crucial for orienting the substrate for the proper oxidative reaction. portlandpress.com
| Residue (Human/Homolog) | Postulated Function | Effect of Mutation | Reference |
|---|---|---|---|
| N241 (Human) / N245 (S. avermitilis) | Critical for correct catalytic reaction outcome; involved in the hinge region rotation of the C-terminal helix. | Mutation to Serine (N241S) leads to the formation of this compound instead of homogentisate, causing hawkinsinuria. | rsc.orgportlandpress.comacs.org |
| P214 (S. avermitilis) | Located in the substrate-binding pocket. | Mutation to Threonine (P214T) generated a new product, oxepinone, implying the involvement of an epoxide intermediate. | portlandpress.com |
| Gln251 / Gln265 (Human) | Interact with the 4-hydroxyl group of the HPP substrate. | Contribute to proper substrate orientation. | portlandpress.com |
| Gln334 / Glu349 / Asn363 (Human) | Form a hydrogen-bond network that interacts with the carboxyl group of HPP. | Mutations reduce catalytic efficiency, confirming their critical role in catalysis. | wikipedia.org |
The standard HPPD mechanism involves the oxidative decarboxylation of HPP to generate a highly reactive Fe(IV)-oxo intermediate and 4-hydroxyphenylacetate (B1229458) (HPA). portlandpress.com This is followed by hydroxylation of the aromatic ring of HPA and migration of the acetyl group (an "NIH shift") to form the final product, homogentisate. rsc.orgportlandpress.com
It is postulated that the formation of this compound stems from the diversion of a reactive intermediate in this pathway. researchgate.netunisi.it Specifically, an epoxide or arenium cation intermediate is thought to form on the aromatic ring. portlandpress.com In wild-type HPPD, the enzyme architecture guides this intermediate toward rearrangement into homogentisate. However, in the defective enzyme variants found in hawkinsinuria, this rearrangement is impaired. researchgate.net The unstable intermediate is released from the active site and then spontaneously rearranges in the aqueous environment to form the more stable this compound. acs.org This intermediate is also highly reactive and can be conjugated with cellular thiols like cysteine or glutathione (B108866), leading to the formation of hawkinsin, the eponymous metabolite of the disorder. researchgate.netacs.org
Substrate Recognition and Active Site Dynamics in HPPD Variants
Enzymatic Synthesis and Rearrangement to this compound Derivatives (e.g., Jacaranone)
Jacaranone (B1672724) is a naturally occurring phytoquinoide that is structurally a derivative of this compound; specifically, it is the methyl ester of this compound. mdpi.comresearchgate.net It was first isolated from the plant Jacaranda caucana and has since been found in numerous other species, particularly within the Asteraceae family. mdpi.com
While there is a clear chemical relationship, the direct enzymatic synthesis of jacaranone from this compound has not been extensively documented in the literature. Research has largely focused on the chemical synthesis of jacaranone and its analogs to explore their significant biological activities, which include antiproliferative, antiprotozoal, and antimicrobial effects. mdpi.comnih.govnih.gov For example, jacaranone has been synthesized chemically via the reaction of p-benzoquinone with the lithium enolate of methyl acetate (B1210297). scirp.org
The natural biosynthesis of jacaranone in plants likely involves a series of enzymatic steps, but a specific enzyme that directly catalyzes the esterification of this compound to form jacaranone is not well-characterized. The compound's presence in plants suggests an endogenous enzymatic pathway exists, but it remains an area for further investigation.
Metabolic Interconnections and Comparative Quinolone Biochemistry
Linkages to Homogentisic Acid Pathway Metabolites
Quinolacetic acid's metabolic origin is directly linked to a specific enzymatic dysfunction within the catabolic pathway of the amino acid tyrosine. In standard metabolism, tyrosine is broken down through a series of steps, a key one being the conversion of 4-hydroxyphenylpyruvate to homogentisic acid (HGA). wikipedia.orgbritannica.com This reaction is catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). wikipedia.orgbritannica.com Homogentisic acid is then further metabolized by homogentisate (B1232598) 1,2-dioxygenase to 4-maleylacetoacetate. wikipedia.orghmdb.canih.gov
The formation of this compound occurs when the HPPD enzyme is partially defective. hmdb.cawikipedia.org This defect is characteristic of the rare inherited metabolic disorder known as hawkinsinuria. hmdb.caacs.orgresearchgate.net In individuals with this condition, a mutation in the HPPD gene results in an enzyme that, instead of producing homogentisic acid, generates this compound as an aberrant byproduct. hmdb.caacs.orgresearchgate.net The highly reactive this compound can then react with cellular thiols, such as glutathione (B108866) or cysteine, to form hawkinsin (B1218168), the eponymous urinary marker for the disease. acs.orgresearchgate.net
A defect in the subsequent enzyme of the pathway, homogentisate 1,2-dioxygenase, leads to a different condition, alkaptonuria, characterized by the accumulation of homogentisic acid. wikipedia.orgbritannica.comnih.govrarediseasesjournal.com This distinction highlights the specific metabolic branch point from which this compound arises.
Table 1: Comparison of Normal and Defective Tyrosine Catabolism
| Metabolic Step | Enzyme | Substrate | Product in Normal Metabolism | Product in Hawkinsinuria | Associated Disorder |
|---|---|---|---|---|---|
| Conversion of 4-hydroxyphenylpyruvate | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 4-hydroxyphenylpyruvate | Homogentisic Acid | This compound | Hawkinsinuria |
| Conversion of Homogentisic Acid | Homogentisate 1,2-dioxygenase | Homogentisic Acid | 4-maleylacetoacetate | Not applicable (pathway blocked upstream) | Alkaptonuria (if this enzyme is defective) |
Comparative Analysis with Quinolinic Acid Biosynthesis
While both this compound and quinolinic acid are quinolone-related compounds, their biosynthetic origins are fundamentally different. This compound is an aberrant metabolic byproduct, whereas quinolinic acid is a crucial, universally conserved precursor for the de novo biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). asm.orgiucr.org Living organisms utilize two distinct and evolutionarily divergent pathways to synthesize quinolinic acid. oup.comoup.com
In eukaryotes, quinolinic acid is synthesized from the essential amino acid tryptophan via the kynurenine (B1673888) pathway. asm.orgoup.comnih.gov This multi-step process accounts for the majority of tryptophan catabolism not directed towards protein synthesis. mdpi.comcpn.or.kr
The pathway is initiated by the cleavage of tryptophan's indole (B1671886) ring by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), yielding N-formylkynurenine. oup.commdpi.com This is subsequently converted to kynurenine by kynurenine formamidase. mdpi.com The pathway then proceeds through a series of intermediates, including 3-hydroxykynurenine and 3-hydroxyanthranilic acid, catalyzed by enzymes such as kynurenine 3-monooxygenase (KMO) and kynureninase. mdpi.comresearchgate.net The final precursor, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), is unstable and can undergo a spontaneous non-enzymatic cyclization to form quinolinic acid. oup.comresearchgate.net This pathway ultimately fuels the production of NAD+, a vital cellular coenzyme. nih.govmdpi.com
Most prokaryotes employ a more direct, two-step pathway for quinolinic acid synthesis that begins with L-aspartate. iucr.orgoup.comoup.com This pathway is independent of tryptophan.
The first step involves the oxidation of L-aspartate to α-iminoaspartate by the FAD-dependent enzyme L-aspartate oxidase (NadB). oup.comoup.comresearchgate.net In the second step, quinolinate synthase (NadA) catalyzes the condensation of α-iminoaspartate with dihydroxyacetone phosphate (B84403) (DHAP) to produce quinolinic acid. asm.orgiucr.orgoup.com This prokaryotic route represents a more streamlined metabolic strategy for producing the essential NAD+ precursor. oup.com
The regulation of quinolinic acid synthesis differs significantly between the eukaryotic and prokaryotic pathways, reflecting their distinct enzymatic makeup and metabolic contexts.
In the eukaryotic kynurenine pathway, regulation occurs at multiple points. The initial enzymes, IDO and TDO, are critical control points. IDO, in particular, is an inflammation-inducible enzyme, with its expression significantly upregulated by cytokines like interferon-gamma. researchgate.netportlandpress.comnih.gov This links immune activation directly to increased kynurenine pathway flux. Another key regulatory juncture is the fate of ACMS. The enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) competes with the spontaneous cyclization of ACMS to quinolinic acid. cpn.or.krresearchgate.net High ACMSD activity diverts the substrate towards the citric acid cycle, thereby limiting quinolinic acid and NAD+ production. frontiersin.org Thus, the relative activities of enzymes like KMO, kynureninase, and ACMSD can determine a cell's capacity to synthesize quinolinic acid. portlandpress.comnih.govfrontiersin.org
In prokaryotes, regulation of the aspartate-dependent pathway is less understood but is known to be tightly controlled. In bacteria such as E. coli, the multifunctional protein NadR acts as a repressor for the nadA and nadB genes, which encode the core enzymes of the pathway. asm.org This allows the cell to modulate the synthesis of quinolinic acid based on the cellular demand for NAD+.
Table 2: Key Regulatory Enzymes in Quinolinic Acid Biosynthesis
| Pathway | Regulatory Enzyme | Function | Regulatory Mechanism |
|---|---|---|---|
| Eukaryotic (Tryptophan-Kynurenine) | Indoleamine 2,3-dioxygenase (IDO) | Catalyzes the first, rate-limiting step. | Induced by pro-inflammatory signals (e.g., interferon-gamma). portlandpress.comnih.gov |
| ACMS Decarboxylase (ACMSD) | Diverts ACMS away from quinolinic acid formation. | Competes with spontaneous cyclization of ACMS, controlling the branch point of the pathway. researchgate.netfrontiersin.org | |
| Prokaryotic (Aspartate-Dependent) | NadR Protein | Represses genes for quinolinic acid synthesis. | Acts as a transcriptional repressor for nadA and nadB genes. asm.org |
Aspartate-Dependent Quinolinic Acid Biosynthesis in Prokaryotic Systems
Evolutionary Perspectives on Quinol and Quinone Metabolite Pathways
The evolution of pathways producing quinol and quinone metabolites is deeply intertwined with the history of life and major shifts in planetary geochemistry, such as the rise of atmospheric oxygen. The distinct biosynthetic routes for quinolinic acid in prokaryotes and eukaryotes suggest separate evolutionary origins, yet recent genomic surveys have challenged this simple division. The presence of a complete kynurenine pathway in certain bacterial groups, such as Xanthomonas, which lack the aspartate pathway, points to acquisition through lateral gene transfer from eukaryotes. oup.comoup.com This highlights how bacteria can adopt and integrate complex metabolic pathways from other domains to fulfill essential functions like NAD+ synthesis. oup.com
The evolution of respiratory quinones, which are critical membrane-associated electron carriers, provides a broader context. A key diversification occurred between low-potential quinones (LPQs), such as menaquinone, used primarily in anaerobic respiration, and high-potential quinones (HPQs), like ubiquinone and plastoquinone, essential for aerobic respiration and photosynthesis. researchgate.netoup.com Phylogenetic analyses suggest that an ancestral HPQ biosynthetic pathway evolved very early, potentially predating the Great Oxygenation Event, and was later transferred horizontally to the ancestors of phyla like Cyanobacteriota and Pseudomonadota. researchgate.netpnas.org Eukaryotes subsequently acquired these HPQ pathways through the endosymbiotic events that gave rise to mitochondria and chloroplasts. researchgate.netpnas.org This evolutionary trajectory shows that the co-occurrence of different quinone types drove the evolution of highly specific enzymes to prevent the synthesis of cytotoxic metabolic intermediates. nih.gov The distribution of these metabolic pathways across the tree of life is therefore a complex mosaic shaped by vertical descent, lateral gene transfer, and adaptation to diverse energetic niches. oup.comfrontiersin.org
Biochemical Roles and Cellular Effects of Quinolacetic Acid
Impact on Endogenous Enzyme Activities and Metabolic Fluxes
The primary impact of quinolacetic acid on endogenous enzyme activity is intrinsically linked to its formation, which results from a defect in the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). wikipedia.orgnih.gov In the tyrosine catabolism pathway, HPPD is responsible for converting 4-hydroxyphenylpyruvate into homogentisic acid. ebi.ac.ukrsc.org However, specific mutations in the HPPD gene, such as the N241S variant in humans, result in a highly active but altered enzyme that produces this compound instead of homogentisate (B1232598). acs.orgrsc.orgnih.gov
This enzymatic defect directly alters the metabolic flux within the tyrosine degradation pathway. Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway, and it is a crucial determinant of cellular physiology. nih.govcreative-proteomics.com The mutation in HPPD redirects the flow of metabolites, leading to the accumulation of an aberrant product, this compound. acs.orgnih.gov
The variant HPPD enzyme remains susceptible to inhibition. For instance, 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC), a known inhibitor of wild-type HPPD, is also effective against the variant that produces this compound. acs.orgnih.gov This inhibition represents an external modulation of the enzyme's activity and has therapeutic implications for managing conditions associated with this compound accumulation. acs.orgrsc.org
| Enzyme | Normal Function | Function in Hawkinsinuria | Impact on Metabolic Flux |
| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. ebi.ac.ukrsc.org | A mutated form converts 4-hydroxyphenylpyruvate to this compound. acs.orgnih.gov | Redirects the tyrosine catabolism pathway, leading to the production and accumulation of this compound. acs.orgnih.gov |
Role in Cellular Homeostasis and Responses to Metabolic Perturbations
The accumulation of this compound significantly disrupts cellular homeostasis, the state of steady internal, physical, and chemical conditions maintained by living systems. Chronically high levels of this compound are a key feature of hawkinsinuria and can act as a metabotoxin and an acidogen. hmdb.ca As an acidogen, it contributes to metabolic acidosis, a condition where there is too much acid in the body fluids, which can manifest with symptoms like failure to thrive and vomiting in infants. hmdb.caacs.org
The presence of this compound triggers cellular responses to these metabolic perturbations. One major response involves the detoxification of this reactive metabolite. ebi.ac.uk The cell attempts to neutralize this compound through conjugation with cellular thiols, most notably glutathione (B108866). ebi.ac.ukresearchgate.net This detoxification process, however, can lead to the depletion of glutathione, a critical antioxidant and cellular protectant. ebi.ac.ukresearchgate.net A consequence of lowered glutathione levels can be the increased excretion of 5-oxoproline (pyroglutamic acid), which is observed in individuals with hawkinsinuria during acidotic phases. nih.govebi.ac.uk This indicates a significant strain on the cell's ability to maintain redox balance and manage toxic metabolites.
| Perturbation | Cellular Response | Consequence |
| Accumulation of this compound | Leads to metabolic acidosis. hmdb.ca | Disrupts pH homeostasis, causing clinical symptoms. hmdb.caacs.org |
| Detoxification via Glutathione | This compound is conjugated with glutathione. ebi.ac.uk | Depletion of cellular glutathione stores. ebi.ac.ukresearchgate.net |
| Glutathione Depletion | Leads to increased formation and excretion of pyroglutamic acid. nih.govebi.ac.uk | Serves as a marker for the metabolic disturbance. nih.gov |
Molecular Mechanisms of this compound-Mediated Transformations (e.g., Hawkinsin (B1218168) Formation)
The most significant chemical transformation involving this compound in biological systems is its conversion to hawkinsin. ebi.ac.uk This process is a direct consequence of the cell's attempt to detoxify the reactive this compound molecule. ebi.ac.ukresearchgate.net
The molecular mechanism is a Michael addition reaction. acs.orgebi.ac.uk this compound, an α,β-unsaturated ketone, is an electrophile that readily reacts with nucleophilic thiol groups found in molecules like cysteine or glutathione. ebi.ac.uknih.gov The thiol group of a cysteine residue (either free or as part of glutathione) attacks the β-carbon of the enone system in this compound. ebi.ac.ukresearchgate.net This is followed by a keto-enol tautomerization and reduction to yield hawkinsin, which is chemically identified as (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)-acetic acid. ebi.ac.uknih.gov The formation and subsequent excretion of hawkinsin in the urine is the diagnostic hallmark of hawkinsinuria. acs.orgresearchgate.net
Reaction Steps:
Formation: A mutated HPPD enzyme produces this compound from 4-hydroxyphenylpyruvate. nih.gov
Nucleophilic Attack: The thiol group of cysteine or glutathione acts as a nucleophile. ebi.ac.uk
Michael Addition: The thiol group adds to the electrophilic double bond of this compound. acs.orgnih.gov
Rearrangement: Tautomerization and reduction lead to the final stable product, hawkinsin. ebi.ac.ukunisi.it
Regulatory Mechanisms Governing this compound Levels in Biological Systems
The primary mechanism governing the level of this compound in biological systems is at the genetic and enzymatic level, specifically concerning the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. researchgate.net
Genetic Regulation: The synthesis of this compound is fundamentally caused by mutations in the HPPD gene. ebi.ac.ukresearchgate.net The presence of a mutated allele that codes for the defective enzyme leads to the production of this compound instead of homogentisic acid. acs.orgnih.gov Therefore, the inheritance pattern of this mutation (autosomal dominant in the case of hawkinsinuria) is the initial point of regulation. acs.orgresearchgate.net
Enzymatic Regulation: The activity of the HPPD enzyme itself is a key control point. While the mutated enzyme in hawkinsinuria is active, its product specificity is altered. acs.orgnih.gov The levels of the substrate, 4-hydroxyphenylpyruvate, derived from tyrosine catabolism, would also influence the rate of this compound production.
Therapeutic Regulation: The levels of this compound can be controlled pharmacologically through the inhibition of the HPPD enzyme. unisi.itresearchgate.net Inhibitors like NTBC bind to the active site of both the wild-type and the variant HPPD enzymes, blocking their catalytic activity. acs.orgnih.gov This prevents the formation of this compound, thereby alleviating the subsequent metabolic disturbances. acs.orgrsc.org This approach effectively regulates the concentration of this compound in affected individuals.
Chemical Synthesis and Derivatization Strategies for Quinolacetic Acid
Development of Novel Academic Synthetic Routes for Quinolacetic Acid
This compound, with its distinctive 1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetic acid structure, has been a subject of synthetic interest, primarily through the synthesis of its methyl ester, jacaranone (B1672724). ontosight.ai The core structure is a p-quinol, which presents unique synthetic challenges. Academic research has established several routes for its synthesis, often starting from readily available precursors like p-benzoquinone. ru.nl
One of the foundational synthetic approaches involves the nucleophilic addition to p-benzoquinone. ru.nl A notable method reported by Parker and Andrade in 1979 details the synthesis of jacaranone, which can be conceptually extended to this compound itself. ru.nlacs.org This strategy hinges on the reaction of a suitable nucleophile, such as the lithium enolate of methyl acetate (B1210297), with p-benzoquinone. The reaction creates the characteristic hydroxy-substituted quaternary carbon center and attaches the acetic acid side chain. rsc.org
Another significant advancement in the synthesis of quinol esters is the use of metal-mediated reactions. An indium-mediated Reformatsky reaction has been shown to be a convenient one-pot method for synthesizing quinol esters like jacaranone from p-quinones under mild conditions. rsc.org This approach offers good yields and operational simplicity. General synthetic strategies also include the oxidation of certain aromatic compounds to yield the this compound structure. ontosight.ai These routes provide a versatile platform for accessing the core scaffold of this compound for further biological and chemical studies.
Stereoselective Synthesis Approaches to this compound and Its Enantiomers
This compound possesses a stereocenter at the C1 position of the cyclohexadiene ring. Consequently, it can exist as a pair of enantiomers. While the biological significance of individual enantiomers is an area of interest, specific methods for the direct asymmetric synthesis of this compound are not extensively detailed in the reviewed literature. However, the principles of stereoselective synthesis offer several potential strategies. ethz.ch
General approaches to obtaining enantiomerically pure compounds include:
Chiral Pool Synthesis: Utilizing an enantiopure starting material that already contains one of the required stereocenters. ethz.ch
Chiral Auxiliaries: Temporarily attaching a chiral molecule to guide the stereochemical outcome of a key reaction step.
Enantioselective Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.
Resolution: Separating a racemic mixture of enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. ethz.ch
While direct asymmetric synthesis routes for this compound are not prominently documented, the separation of stereoisomers of more complex quinoline-based inhibitors has been successfully achieved using techniques like silica (B1680970) gel column chromatography, demonstrating the feasibility of resolving enantiomers within this class of compounds. rsc.org The application of modern stereoselective techniques, such as phase-transfer-catalyzed asymmetric alkylation or enzyme-mediated reductions, represents a promising avenue for future research into the stereoselective synthesis of this compound enantiomers. organic-chemistry.orgresearchgate.net
Synthesis of this compound Analogues and Derivatives for Research Applications
Jacaranone Series Synthesis and Structural Modifications
Jacaranone, the methyl ester of this compound, is the most well-known member of this compound class and was first isolated from Jacaranda caucana. mdpi.com Its synthesis and derivatization have been a key focus of research to explore structure-activity relationships. The primary synthetic route involves the addition of ester enolates to p-benzoquinone. ru.nlrsc.org
Researchers have synthesized a variety of jacaranone analogues by modifying the ester group and the cyclohexadienone ring. These modifications are crucial for investigating the impact of different structural features on biological activity. For instance, various aliphatic alcohols can be used to form different esters at the carboxyl group. mdpi.com Furthermore, nitrogen-containing derivatives have been synthesized from the natural product-derived cyclohexadienone scaffold to explore new biological activities. researchgate.net
Here is a table summarizing some of the synthesized jacaranone analogues and their modifications:
Interactive Table: Synthesized Jacaranone Analogues and Modifications| Base Compound | Modification Type | Specific Derivative Example | Purpose/Application | Reference |
|---|---|---|---|---|
| Jacaranone | Ester side-chain | Jacaranone ethyl ester | Investigating antiproliferative activity | mdpi.com |
| Jacaranone | Ester side-chain | Jacaranone butyl ester | Investigating antiproliferative activity | mdpi.com |
| Jacaranone | Ring substitution | 2,3-dihydro-2-hydroxyjacaranone | Isolated natural derivative for bioactivity screening | researchgate.net |
| Jacaranone | Ring substitution | 2,3-dihydro-2-methoxyjacaranone | Isolated natural derivative for bioactivity screening | researchgate.net |
| Jacaranone | Ring substitution | Marinoid F (3-chloro derivative) | Exploring impact of halogenation on activity | mdpi.com |
| Jacaranone Scaffold | Nitrogen-containing | Nitrogenous cyclohexadienones | Synthesis of novel derivatives for antiproliferative and antiprotozoal assays | researchgate.net |
Synthesis of Isotopically Labeled this compound for Tracer Studies
Isotopically labeled compounds are indispensable tools in metabolic research, allowing scientists to trace the fate of molecules in biological systems. psychogenics.comnih.gov The synthesis of isotopically labeled this compound is crucial for understanding its metabolic pathways and mechanism of action in various biological processes. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into drug molecules for use as tracers. medchemexpress.com
While a detailed, step-by-step synthesis of labeled this compound is not widely published, its use in mechanistic studies has been reported. For example, kinetic isotope effect studies involving this compound have been conducted to probe the hydroxylation mechanisms of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), which implies the use of isotopically labeled substrates. acs.org
The synthesis of related labeled compounds, such as deuterated and ¹³C/¹⁵N-labeled quinolinic acid, is established, suggesting that similar synthetic strategies could be applied to this compound. medchemexpress.commedchemexpress.com These strategies would likely involve using commercially available labeled starting materials in one of the established synthetic routes, such as the reaction of a labeled acetate equivalent with p-benzoquinone. The resulting labeled this compound can then be used in techniques like mass spectrometry or NMR to follow its metabolic conversion and identify its targets in vivo and in vitro. psychogenics.com
Advanced Analytical Methodologies for Quinolacetic Acid Research
High-Resolution Spectrometric Approaches for Structural Confirmation and Characterization in Complex Biological Samples
High-resolution mass spectrometry (HRMS) is a cornerstone for the definitive structural confirmation of quinolacetic acid, especially within the complexity of biological samples. measurlabs.com HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule with a high degree of certainty. measurlabs.com This precision is critical to distinguish this compound from other isobaric compounds that may be present in a biological matrix. chromatographyonline.com
The process of HRMS analysis involves ionizing the sample and separating the resulting ions based on their mass-to-charge ratio. measurlabs.com The high resolving power of these instruments allows for the differentiation of molecules with very similar masses. chromatographyonline.com For structural elucidation, tandem mass spectrometry (MS/MS) is often employed. In this technique, specific ions corresponding to this compound are selected and fragmented, and the resulting fragment ions provide detailed structural information, acting as a molecular fingerprint. ajrconline.org This fragmentation pattern is then compared to that of a known standard of this compound for unambiguous identification.
While HRMS is powerful for determining elemental and isotopic content, it is important to note its limitation in distinguishing between geometric isomers that possess the same exact mass and atomic structure. measurlabs.com
Advanced Chromatographic Techniques for Separation and Quantitative Analysis in Research Matrices
Chromatography is an indispensable technique for the separation and purification of components from a mixture, making it fundamental for both qualitative and quantitative analysis of this compound. nih.govnovapublishers.com The underlying principle involves the differential partitioning of compounds between a stationary phase and a mobile phase. e3s-conferences.org
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful separation technique in this compound research. nih.govresearchgate.net It offers high sensitivity and rapid analysis times. nih.gov In a typical HPLC method for this compound, a reversed-phase column (e.g., C18) is often employed, where the stationary phase is nonpolar, and a polar mobile phase is used. scielo.brnih.gov The composition of the mobile phase, which often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or orthophosphoric acid) and an organic solvent (such as acetonitrile), can be optimized to achieve the best separation of this compound from other components in the sample. nih.govnih.gov
Quantitative analysis in chromatography relies on the principle that the area or height of a chromatographic peak is proportional to the concentration of the analyte. longdom.org To ensure accuracy, a calibration curve is typically constructed using standards of known this compound concentrations. longdom.org The use of an internal standard, a compound with similar properties to this compound added at a constant concentration to all samples and standards, can help to correct for variations during sample preparation and analysis, thereby improving the precision and accuracy of the quantification. longdom.org
Table 1: Key Parameters in Chromatographic Analysis of this compound
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Stationary Phase | The solid or liquid-coated solid material inside the column that interacts with the analytes. | The choice of stationary phase (e.g., C18) is crucial for retaining and separating this compound from other matrix components. |
| Mobile Phase | The solvent that moves the sample through the column. | The composition and pH of the mobile phase (e.g., acetonitrile/water with a buffer) are optimized to achieve efficient separation and good peak shape for this compound. |
| Flow Rate | The speed at which the mobile phase passes through the column. | Affects the analysis time and the resolution of the separation. |
| Detection | The method used to visualize the separated components as they elute from the column. | UV-Vis spectroscopy is a common detection method, where the wavelength is set to the absorbance maximum of this compound. Mass spectrometry offers higher selectivity and sensitivity. |
| Internal Standard | A compound of known concentration added to the sample. | Improves the accuracy and precision of quantification by compensating for analytical variability. |
Hyphenated Techniques for Comprehensive this compound Profiling
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of this compound in complex mixtures. chromatographytoday.comactascientific.com These integrated systems offer the separation power of chromatography with the identification capabilities of spectrometry in a single, automated analysis. chromatographytoday.com
The most prominent hyphenated technique in this field is Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographytoday.comactascientific.com This technique combines the high-resolution separation of HPLC with the sensitive and selective detection of mass spectrometry. ajrconline.org LC-MS allows for the simultaneous separation, identification, and quantification of this compound and its related metabolites in a single run. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural information, which is invaluable for identifying unknown metabolites or degradation products of this compound. ajrconline.org
Other hyphenated techniques that have potential applications in this compound research include:
LC-NMR: Couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy, providing detailed structural information about the separated compounds. ajrconline.orgnih.gov
GC-MS: Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable derivatives of this compound. actascientific.com
The benefits of using hyphenated techniques include improved sample throughput, enhanced reproducibility, and faster analysis times due to the simultaneous separation and detection. chromatographytoday.com The closed nature of these systems also minimizes the risk of sample contamination. chromatographytoday.com
Method Development and Validation for Reproducible Biochemical Studies
To ensure the reliability and reproducibility of research findings, analytical methods for this compound must be rigorously developed and validated. scielo.br Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.com The validation process follows established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govmdpi.com
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. mdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. scielo.br
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.br
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br
For instance, a validation study for an HPLC method might involve analyzing samples of this compound at different concentrations to establish linearity and accuracy. nih.gov The precision would be determined by analyzing multiple preparations of the same sample on the same day and on different days. scielo.br Forced degradation studies, where the sample is subjected to stress conditions like acid, base, heat, and light, are also performed to demonstrate the stability-indicating nature of the method. nih.gov
Genetic and Molecular Biological Investigations of Quinolacetic Acid Metabolism
Gene Identification and Cloning of Enzymes Involved in Quinolacetic Acid Formation and Interconversion (e.g., HPPD-related genes)
This compound is primarily known as a metabolic byproduct associated with the genetic disorder hawkinsinuria, resulting from a partial deficiency of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). wikipedia.org The gene encoding this enzyme, the HPD gene, is therefore the central focus of investigations into this compound formation.
Gene Identification and Association with Disease: The identification of the HPD gene, located on chromosome 12q14-qter, was crucial in understanding inherited disorders of tyrosine catabolism. researchgate.net Mutations in this gene are responsible for Tyrosinemia type III and, notably, for hawkinsinuria. researchgate.netunisi.it In hawkinsinuria, specific mutations in the HPD gene lead to a dysfunctional enzyme that, instead of converting its substrate 4-hydroxyphenylpyruvate (HPP) exclusively to homogentisate (B1232598), also produces this compound. wikipedia.orgunisi.it Research has identified a specific N241S substitution in the HPPD enzyme as being responsible for hawkinsinuria in humans, leading to the formation of hawkinsin (B1218168) via a this compound intermediate. unisi.it
Cloning and Mutagenesis Studies: The cloning of the HPD gene has been a foundational step, enabling the production of recombinant HPPD protein for detailed structural and functional analysis. neb.com This has allowed researchers to perform site-directed mutagenesis to probe the roles of specific amino acid residues in catalysis and to understand how certain mutations can lead to the production of alternative products like this compound. portlandpress.com
Studies on HPPD from various organisms, including humans and Streptomyces avermitilis, have shown that modifying residues within the substrate-binding pocket can result in the generation of this compound. portlandpress.com For example, research using active site variants of HPPD demonstrated that while the wild-type enzyme primarily produces homogentisate, certain variant enzymes yield this compound as a major product. acs.org These investigations suggest that the formation of this compound may proceed through a different reaction mechanism or intermediate compared to the formation of homogentisate. acs.org
Detailed research findings from these genetic and molecular studies are summarized in the tables below.
Table 1: Key Genes and Enzymes in this compound Formation
| Gene Name | Enzyme Name | Function in Metabolism | Associated Disorder |
|---|---|---|---|
| HPD | 4-hydroxyphenylpyruvate dioxygenase | Catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate in the tyrosine catabolism pathway. researchgate.netportlandpress.com | Tyrosinemia type III, Hawkinsinuria researchgate.netunisi.it |
Transcriptional and Post-Transcriptional Regulation of Genes Associated with this compound Biosynthesis
Direct regulatory studies on this compound are limited because it is a metabolic byproduct rather than a primary, functional metabolite. Consequently, the regulation of its biosynthesis is governed by the transcriptional and post-transcriptional control of the gene that produces it, namely the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene.
Transcriptional Regulation: The expression of metabolic genes is often tightly controlled at the transcriptional level by transcription factors that respond to cellular needs, nutritional status, and hormonal signals. mdpi.com In the context of the HPD gene, its expression is integral to tyrosine metabolism. While specific transcription factors that directly bind to the HPD promoter to regulate its expression in response to this compound are not documented, the principles of metabolic gene regulation apply. For instance, in other metabolic pathways, such as fatty acid metabolism, transcription factors like PPARs and FOXA1 play crucial roles in activating or repressing gene expression to maintain lipid homeostasis. mdpi.com It is plausible that similar transcription factors, responsive to amino acid levels or metabolic intermediates, modulate HPD expression.
Furthermore, the induction of enzymes in response to specific stimuli is a common regulatory mechanism. In the related kynurenine (B1673888) pathway, which metabolizes tryptophan, the enzyme indoleamine-2,3-dioxygenase (IDO) is induced by inflammatory signals, leading to an accumulation of its products. nih.govnih.gov This demonstrates how external signals can transcriptionally upregulate metabolic pathway genes, a mechanism that could potentially influence the expression of HPD under certain physiological or pathological conditions.
Post-Transcriptional Regulation: Post-transcriptional mechanisms add another layer of control over gene expression and can fine-tune the amount of functional protein produced. These mechanisms, which include alternative splicing and regulation by non-coding RNAs, have been shown to be important in other biosynthetic pathways, such as lignin (B12514952) formation in plants. frontiersin.org
Alternative Splicing : This process can generate multiple protein isoforms from a single gene, some of which may have different activities or stabilities. It has been reported that a significant percentage of genes in plants, including those related to cell wall biosynthesis, are alternatively spliced. frontiersin.org It is conceivable that alternative splicing of the HPD transcript could produce enzyme variants with altered catalytic properties, potentially influencing the ratio of homogentisate to this compound produced.
Non-coding RNAs : Small non-coding RNAs (sRNAs) and microRNAs (miRNAs) are key post-transcriptional regulators that typically bind to messenger RNA (mRNA) targets, leading to their degradation or translational repression. mdpi.com In E. coli, the GcvB small RNA regulates over 50 genes involved in amino acid transport and biosynthesis, demonstrating the extensive reach of post-transcriptional control. nih.gov While not specifically studied for HPD, such regulation could control the levels of HPPD enzyme, thereby indirectly controlling the potential for this compound formation.
Genetic Engineering Approaches for Pathway Elucidation and Metabolic Flux Control
Genetic engineering provides powerful tools for both studying metabolic pathways and manipulating them to achieve desired outcomes. nih.gov These approaches have been instrumental in elucidating the mechanisms of this compound formation and offer theoretical strategies for controlling its production.
Pathway Elucidation: As detailed in section 8.1, site-directed mutagenesis has been a cornerstone for understanding how the HPPD enzyme produces this compound. By systematically altering specific amino acids in the enzyme's active site and observing the resulting products, researchers have been able to pinpoint residues critical for normal catalytic function. portlandpress.com These experiments, a fundamental application of genetic engineering, have provided strong evidence that changes in the enzyme's structure directly influence its product profile, favoring this compound formation in certain mutants. acs.org This approach allows for a precise correlation between genotype (the specific HPD mutation) and metabolic phenotype (the production of this compound).
Metabolic Flux Control: Metabolic engineering is the practice of optimizing genetic and regulatory processes within cells to control the flow of metabolites, known as metabolic flux. nih.govmdpi.com The goal is often to increase the production of a desired compound or decrease the formation of an unwanted byproduct.
Several strategies could be applied to control the metabolic flux through the tyrosine catabolic pathway and thereby manage this compound production:
Gene Attenuation : This technique involves precisely reducing the expression level of a key gene to redirect metabolic flow. mdpi.com In theory, if a specific HPPD variant is responsible for high levels of this compound, one could design strategies using technologies like RNA interference (RNAi) or CRISPRi (interference) to specifically attenuate the expression of the mutant allele, reducing the formation of the byproduct.
Dynamic Regulation : Advanced genetic circuits can be engineered to dynamically control gene expression in response to specific cellular conditions. nih.gov For example, a synthetic biological circuit could be designed to sense an accumulation of the substrate HPP and, in response, downregulate the activity of the faulty HPPD enzyme to prevent the overproduction of this compound. Such dynamic control has been successfully used to rebalance (B12800153) metabolic fluxes and increase the production of target metabolites in engineered E. coli. nih.gov
Pathway Redirection : Genetic engineering can be used to redirect metabolic flux towards alternative, benign pathways. By overexpressing downstream enzymes or introducing new enzymatic activities, intermediates that might otherwise be converted into this compound could be shunted into other metabolic routes. This requires a comprehensive understanding of the metabolic network, often aided by computational modeling. plos.org
These genetic engineering approaches, while largely theoretical for this compound management, are based on well-established principles of metabolic engineering and represent potential future avenues for both studying and controlling this metabolic byproduct. mdpi.com
Future Research Directions and Unexplored Avenues in Quinolacetic Acid Studies
Elucidation of Remaining Mechanistic Gaps in Quinolacetic Acid Metabolism
A primary objective for future research is to achieve a complete mechanistic understanding of the formation and fate of this compound. Currently, it is recognized as a side product in the catalytic cycle of enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is central to tyrosine catabolism. researchgate.net However, the precise factors that lead to its formation over the primary product, homogentisate (B1232598), are not fully understood.
Kinetic isotope effect studies have suggested that the pathway to this compound is mechanistically plausible, but these experiments have not yet provided a complete picture of the reaction dynamics. researchgate.net There is a need for more definitive evidence to clarify the branching of the catalytic pathway that leads to either the main product or the this compound byproduct. researchgate.net Furthermore, the downstream metabolic fate of this compound is a significant unknown. It has been observed that the compound can undergo an intramolecular Michael addition to form a lactone, and under alkaline conditions, both forms can irreversibly rearrange to homogentisate. dss.go.th The physiological relevance and enzymatic control, if any, of these transformations are yet to be determined. In the context of metabolic disorders like hawkinsinuria, where this compound is excreted, its exact relationship to the clinical symptoms is not known, representing a major gap in understanding its pathophysiological role. stanford.edu
Table 1: Key Mechanistic Questions in this compound Metabolism
| Research Area | Specific Gap in Knowledge | Proposed Research Approach | Potential Significance |
|---|---|---|---|
| Enzymatic Formation | Precise determinants for the formation of this compound versus homogentisate by HPPD. researchgate.net | Advanced kinetic studies, site-directed mutagenesis of HPPD active site, computational modeling. | Understanding enzyme promiscuity and the regulation of tyrosine catabolism. |
| Chemical Stability and Conversion | In vivo relevance and control of the conversion of this compound to its lactone form and subsequent rearrangement to homogentisic acid. dss.go.th | Tracer studies in cellular models, identification of potential converting enzymes. | Clarifying the metabolic stability and ultimate fate of the compound. |
| Pathophysiological Role | The connection between this compound accumulation and the clinical manifestations of hawkinsinuria. stanford.edu | Metabolomic profiling in patient cohorts, development of animal models. | Elucidating its role as a potential biomarker or pathogenic molecule. |
Development of Advanced Molecular Probes for this compound Pathway Interrogation
To investigate the intricate roles of this compound in real-time within a biological system, the development of specific molecular probes is essential. Currently, there is a lack of such targeted tools. Future research should focus on designing and synthesizing probes that can detect and quantify this compound and its related metabolites within cells and tissues.
Inspiration can be drawn from probes developed for other metabolic pathways, such as fluorescently labeled antibodies or small molecules that bind specifically to the target metabolite. nih.gov A deeper understanding of the enzymatic reactions that produce this compound, such as those catalyzed by HPPD and hydroxymandelate synthase (HmaS), will be instrumental in designing specific molecular probes for this pathway. researchgate.net These probes would enable researchers to visualize the subcellular localization of this compound, track its metabolic flux, and identify protein interactors, thereby providing critical insights into its biological functions.
Table 2: Potential Molecular Probes for this compound Research
| Probe Type | Principle of Operation | Potential Application | Developmental Challenge |
|---|---|---|---|
| Fluorescent Small-Molecule Sensors | A molecule designed to exhibit a change in fluorescence upon binding to this compound. | Real-time imaging of this compound concentrations and distribution in living cells. | Achieving high specificity and sensitivity over structurally similar metabolites. |
| Antibody-Based Probes | Monoclonal or polyclonal antibodies that specifically recognize this compound or its lactone form. nih.gov | Immunohistochemistry, ELISA, and Western blotting to detect the metabolite in tissue and fluid samples. | Generating a robust immune response to a small molecule and ensuring high affinity. |
| Activity-Based Probes | Probes that covalently bind to the active site of enzymes involved in this compound metabolism. | Identifying and profiling the activity of enzymes that produce or degrade this compound. | Designing a reactive group that specifically targets the enzyme of interest without cross-reactivity. |
Systems Biology Approaches to this compound Metabolic Network Analysis
The metabolic influence of this compound likely extends beyond its immediate pathway. A systems biology approach, which integrates multiple layers of biological data, is necessary to understand its role within the broader metabolic network. diva-portal.orgfrontiersin.org This involves combining "omics" data—such as genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive computational models of cellular metabolism. e-enm.orgnih.gov
By applying these methods, researchers can map the metabolic alterations that occur in response to changes in this compound levels. researchgate.net For example, flux balance analysis can predict how metabolic fluxes throughout the cellular network are redistributed when the this compound pathway is perturbed. nih.gov This holistic view can help identify previously unknown connections between this compound metabolism and other critical cellular processes, potentially revealing its function in health and disease. Such an approach has been successfully used to uncover novel metabolic pathways and regulatory mechanisms in microorganisms. nih.gov
Potential Applications in Biotechnological Production and Pathway Engineering
The principles of metabolic engineering offer a promising avenue for the controlled production of this compound and related aromatic compounds. While currently not a major industrial product, the ability to synthesize it biologically could open doors for its use as a specialty chemical or a building block for more complex molecules. Drawing parallels from the successful biotechnological production of other organic acids like quinic acid and lactic acid, specific strategies can be envisioned. google.comsrce.hr
This could involve genetically modifying microorganisms, such as E. coli, to enhance the production of the precursor 4-hydroxyphenylpyruvate and channel it towards this compound. google.com Strategies might include overexpressing key enzymes, eliminating competing metabolic pathways, and optimizing fermentation conditions to maximize yield and titer. frontiersin.orgfrontiersin.org The knowledge gained from studying the natural formation of this compound can inform the rational design of microbial cell factories for its sustainable production from renewable feedstocks. mdpi.com
Table 3: Strategies for Biotechnological Production of this compound
| Engineering Strategy | Description | Example from Other Pathways | Applicability to this compound |
|---|---|---|---|
| Pathway Blocking | Eliminating enzyme activity in a competing pathway to accumulate a desired precursor. | Blocking the aroD gene in E. coli to accumulate dehydroquinate for quinic acid production. google.com | Blocking the conversion of 4-hydroxyphenylpyruvate to homogentisate to increase its availability. |
| Enzyme Overexpression | Increasing the expression of key enzymes in the desired biosynthetic pathway. | Overexpression of wax ester synthase to boost the production of fatty acid alkyl esters. frontiersin.org | Overexpressing a modified HPPD or another synthase that favors this compound production. |
| Host Organism Optimization | Using a host organism with high tolerance and production capacity for the target compound. | Using yeast cell factories for the production of various esters due to their robustness in industrial fermentation. frontiersin.org | Selecting or engineering a microbial host like E. coli or Saccharomyces cerevisiae for optimal this compound synthesis. |
| Process Design | Optimizing fermentation parameters such as nutrient feed, pH, and oxygen levels. | Developing fed-batch or continuous culture systems for high-density lactic acid production. srce.hr | Designing a bioreactor process tailored to the specific metabolic needs of the engineered strain for high-yield production. |
Q & A
Q. Experimental Workflow :
In Vitro Assays : Test compounds against Plasmodium falciparum K1 strain using SYBR Green fluorescence to measure growth inhibition .
Cytotoxicity Screening : Use mammalian cell lines (e.g., L-6 rat skeletal myoblasts) to assess selectivity .
Dose-Response Analysis : Calculate IC50 values via non-linear regression (e.g., GraphPad Prism).
Q. Example Data :
| Compound | Anti-Plasmodium IC50 (µg/mL) | Cytotoxicity (L-6 cells IC50 µg/mL) |
|---|---|---|
| 1 | 1.1 | 2.6 |
| 2 | 0.6 | >90 |
| 3 | 0.6 | 87 |
| 4 | 0.5 | 85 |
Interpretation : Prioritize derivatives with low anti-protozoal IC50 and high cytotoxicity ratios (e.g., Compound 2) .
What strategies resolve contradictions in reported pharmacological data for quinolacetic acid?
- Meta-Analysis : Compare studies using standardized protocols (e.g., identical parasite strains, incubation times) .
- Variable Control : Account for differences in solvent purity, temperature, and cell passage numbers.
- Data Transparency : Share raw datasets (e.g., dose-response curves) in supplementary materials to enable cross-validation .
Case Study : Discrepancies in cytotoxicity values may arise from cell viability assays (MTT vs. resazurin). Validate using orthogonal methods .
How can computational models enhance the study of this compound’s mechanism of action?
- Molecular Docking : Predict binding affinity to protozoal targets (e.g., Plasmodium dihydroorotate dehydrogenase) using AutoDock Vina .
- QSAR Analysis : Corrogate structural features (e.g., ester groups) with bioactivity to guide derivative design .
- Validation : Cross-check computational predictions with experimental IC50 trends .
Best Practice : Use open-source tools (e.g., PyMOL, RDKit) and disclose force field parameters in methods .
Methodological Standards and Reporting
- Reproducibility : Document experimental conditions (e.g., solvent ratios, instrument settings) per journal guidelines .
- Ethical Compliance : Obtain permissions for adapted protocols or datasets .
- Data Presentation : Use tables for comparative analyses (e.g., IC50 values) and avoid redundant figures .
For structural data, deposit NMR and crystallography files in public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
